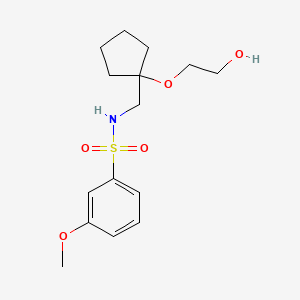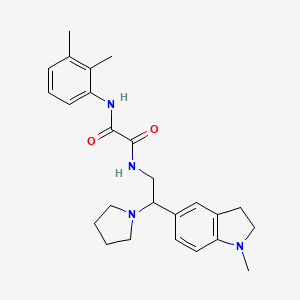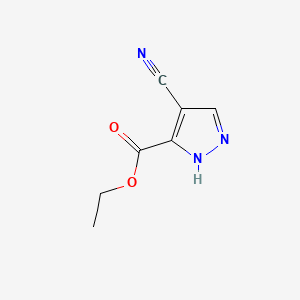
1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2,4-Dichlorophenoxyacetic acid , which is an organic compound widely used as a systemic herbicide . It also seems to contain a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring substituted with methyl groups at the 3 and 5 positions, and a 2,4-dichlorophenoxy group attached to the 1 position of the pyrazole ring .Chemical Reactions Analysis
The compound, due to the presence of the 2,4-dichlorophenoxy group, might exhibit similar reactivity to 2,4-Dichlorophenoxyacetic acid . The pyrazole ring could also participate in various chemical reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 2,4-Dichlorophenoxyacetic acid is a white to yellow powder with a melting point of 140.5 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine is a chemical compound involved in various synthesis and chemical property studies. Research has explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines, highlighting the potential of related compounds in medicinal chemistry and cancer research (Deady et al., 2003). Additionally, the compound has been part of studies investigating the synthesis and spectroscopic, spectrophotometric, and crystallographic properties of Schiff base ligands, contributing to our understanding of chemical bonding and molecular structure (Hayvalı et al., 2010).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of related compounds have been studied, such as KR-31543, a new neuroprotective agent for ischemia-reperfusion damage. Such studies provide insights into the biotransformation and the potential therapeutic applications of these compounds (Kim et al., 2002).
Chemical Synthesis and Reactivity
Further research includes the synthesis of pyrazole derivatives and their reactivity. The study of 3,5-dimethyl-4-aminomethylpyrazole ligands and their application in creating new water-soluble pyrazolate rhodium(I) complexes reveals the versatility of pyrazole derivatives in coordination chemistry and catalysis (Esquius et al., 2000).
Bioactive Compound Development
The development of bioactive compounds is another significant area of application. Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity, demonstrating the potential of such compounds in developing new therapeutic agents (Hafez et al., 2016).
Direcciones Futuras
The future research directions for this compound could include exploring its potential uses in agriculture as a herbicide, given the presence of the 2,4-dichlorophenoxy group . Additionally, its potential biological or pharmacological activities could be investigated due to the presence of the pyrazole ring .
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c1-7-12(15)8(2)17(16-7)6-18-11-4-3-9(13)5-10(11)14/h3-5H,6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGXUZAMLNFPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=C(C=C(C=C2)Cl)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Azepan-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2726223.png)
![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2726232.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)
![N-(4-Methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B2726234.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2726237.png)

![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)
![6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid](/img/structure/B2726243.png)